REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[F:1][c:2]1[cH:3][c:4]2[c:5]([n:6]3[c:7]([s:8]2)[n:9][c:10]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:11]3)[cH:17][cH:18]1.[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([n:6]3[c:7]([s:8]2)[n:9][c:10]([CH2:12][OH:13])[cH:11]3)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn2c(n1)sc1cc(F)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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OCc1cn2c(n1)sc1cc(F)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |